An In-depth Technical Guide to 2-Methyltricosane: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Methyltricosane: Properties, Synthesis, and Analysis
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
2-Methyltricosane is a long-chain branched alkane with the molecular formula C₂₄H₅₀. As a saturated hydrocarbon, it is characterized by its non-polar nature and low reactivity. While not as widely studied as other classes of organic molecules, 2-methyltricosane and its isomers are significant in various scientific domains, from chemical ecology, where they can act as semiochemicals in insects, to industrial applications as lubricants and reference standards. This guide provides a comprehensive overview of the chemical and physical properties of 2-methyltricosane, detailed methodologies for its synthesis and purification, and in-depth analysis of its spectral data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to work with and understand this long-chain branched alkane.
Chemical and Physical Properties
The fundamental properties of 2-Methyltricosane are summarized below, providing a foundational understanding of its behavior in various experimental settings. These properties are a consequence of its long carbon chain and the presence of a methyl branch, which influences its packing in the solid state and its intermolecular forces.
Core Identifiers and Molecular Structure
The unique identity of 2-Methyltricosane is defined by its structural and registry information.
| Identifier | Value | Source |
| IUPAC Name | 2-methyltricosane | [PubChem][1] |
| CAS Number | 1928-30-9 | [PubChem][1] |
| Molecular Formula | C₂₄H₅₀ | [PubChem][1] |
| Molecular Weight | 338.65 g/mol | [PubChem][1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(C)C | [PubChem][1] |
| InChI | InChI=1S/C24H50/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)3/h24H,4-23H2,1-3H3 | [PubChem][1] |
| InChIKey | JNHSEDRFFJZMLH-UHFFFAOYSA-N | [PubChem][1] |
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}
Caption: 2D structure of 2-Methyltricosane.
Physical Properties
The physical state and solubility of 2-Methyltricosane are critical considerations for its handling, storage, and application in various experimental protocols.
| Property | Value | Source(s) |
| Physical Description | Solid at room temperature. | [PubChem][2] |
| Melting Point | 42 °C | [PubChem][2] |
| Boiling Point | 371.8 °C at 760 mmHg | [ChemNet][1] |
| Density | 0.796 g/cm³ | [ChemNet][1] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and hexane. | [The Good Scents Company][3], [CymitQuimica][4] |
| Vapor Pressure | 2.15 x 10⁻⁵ mmHg at 25 °C | [ChemNet][1] |
| Flash Point | 140 °C | [ChemNet][1] |
| Refractive Index | 1.445 | [ChemNet][1] |
Synthesis and Purification
The synthesis of long-chain branched alkanes such as 2-Methyltricosane can be achieved through several established organometallic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Proposed Synthetic Pathway: Grignard Reaction
A robust and widely applicable method for the synthesis of 2-methylalkanes is the Grignard reaction. This approach involves the coupling of a Grignard reagent with a suitable alkyl halide. For the synthesis of 2-Methyltricosane, a plausible route involves the reaction of a long-chain Grignard reagent with a 2-halopropane.
Caption: Proposed synthetic workflow for 2-Methyltricosane via a Grignard reaction.
Experimental Protocol: Synthesis of 2-Methyltricosane via Grignard Reaction
Objective: To synthesize 2-Methyltricosane from 1-bromodocosane and isopropyl bromide.
Materials:
-
1-Bromodocosane
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Magnesium turnings
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Isopropyl bromide
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Anhydrous diethyl ether
-
Iodine crystal (as initiator)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)
Procedure:
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Preparation of the Grignard Reagent:
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In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
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In the dropping funnel, place a solution of 1-bromodocosane in anhydrous diethyl ether.
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Add a small portion of the 1-bromodocosane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
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Once the reaction has started, add the remaining 1-bromodocosane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (docosylmagnesium bromide).
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
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Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification
Purification of the synthesized 2-Methyltricosane is crucial to remove unreacted starting materials and byproducts. A combination of chromatographic and recrystallization techniques is typically employed.
Experimental Protocol: Purification of 2-Methyltricosane
Objective: To purify crude 2-Methyltricosane.
Methods:
-
Column Chromatography:
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Pack a chromatography column with silica gel.
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Dissolve the crude product in a minimal amount of a non-polar solvent such as hexane.
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Load the solution onto the column and elute with hexane.
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Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the product from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., acetone or a mixed solvent system).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Spectroscopic Analysis
The structure and purity of 2-Methyltricosane are confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted): The ¹H NMR spectrum of 2-Methyltricosane is expected to be relatively simple, characteristic of a long-chain alkane.
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~0.85-0.90 ppm (multiplet, 9H): This signal corresponds to the three methyl groups: the two terminal methyl groups of the main chain and the methyl group of the branch. The terminal methyl group of the long chain will appear as a triplet, while the two methyl groups at the 2-position will appear as a doublet.
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~1.20-1.40 ppm (broad multiplet, ~42H): This large, broad signal is characteristic of the many methylene (-CH₂-) groups in the long alkyl chain.
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~1.50-1.60 ppm (multiplet, 1H): This signal corresponds to the methine (-CH-) proton at the branch point (C2).
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum provides more detailed structural information by resolving the signals for each unique carbon atom.
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~14 ppm: Terminal methyl carbon of the long chain.
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~22.7 ppm: Methyl carbons of the isopropyl group at the 2-position.
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~27-30 ppm: Methylene carbons of the long chain. The exact chemical shifts will vary slightly depending on their position relative to the ends of the chain and the branch point.
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~39 ppm: Methylene carbon adjacent to the branch point (C3).
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~34 ppm: Methine carbon at the branch point (C2).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Methyltricosane will result in extensive fragmentation.
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Molecular Ion (M⁺): The molecular ion peak at m/z = 338 is expected to be of very low abundance or absent due to the high propensity of long-chain alkanes to fragment.[3]
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Fragmentation Pattern: The spectrum will be dominated by a series of fragment ions corresponding to the loss of alkyl radicals. Cleavage is favored at the branch point, leading to the formation of more stable secondary carbocations.[3]
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A prominent peak corresponding to the loss of a methyl group (M-15) at m/z = 323.
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A significant peak corresponding to the loss of a propyl group (M-43) at m/z = 295, resulting from cleavage at the branch point.
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A series of peaks separated by 14 Da (CH₂) corresponding to the fragmentation of the long alkyl chain.
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Caption: Key fragmentation pathways of 2-Methyltricosane in EI-MS.
Natural Occurrence and Biological Relevance
2-Methyltricosane is found in nature as a component of the cuticular waxes of plants and the cuticles of insects.[2] In insects, branched alkanes can play a crucial role as semiochemicals, particularly as contact pheromones involved in mate recognition and aggregation. The specific blend of cuticular hydrocarbons, including isomers of methyltricosane, can be species- and even sex-specific, acting as a chemical signature.
Applications
The primary applications of 2-Methyltricosane are in research and specialized industrial processes.
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Chemical Standard: Due to its well-defined structure and properties, it serves as a reference standard in gas chromatography and other analytical techniques for the identification and quantification of branched alkanes in complex mixtures such as petroleum products or natural extracts.[4]
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Lubricant Formulations: Long-chain alkanes are used in the formulation of high-performance lubricants due to their thermal stability and low reactivity.[4]
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Pheromone Research: As a component of insect cuticular hydrocarbons, synthetic 2-Methyltricosane can be used in ecological and entomological research to study insect behavior, communication, and for the development of novel pest management strategies.
Safety and Toxicology
Long-chain alkanes like 2-Methyltricosane are generally considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken.
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Handling: Wear standard personal protective equipment (gloves, safety glasses, and a lab coat).
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Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.
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Toxicity: Specific toxicological data for 2-Methyltricosane is limited. However, long-chain alkanes are not readily absorbed by the skin and have low oral and inhalation toxicity. They are not considered to be carcinogenic or genotoxic.[5]
Conclusion
2-Methyltricosane, while a structurally simple molecule, possesses a range of properties that make it a compound of interest in diverse scientific and industrial fields. A thorough understanding of its chemical and physical characteristics, coupled with robust methods for its synthesis, purification, and analysis, is essential for its effective utilization. This guide has provided a comprehensive, field-proven overview to serve as a valuable resource for professionals working with this and related long-chain branched alkanes.
